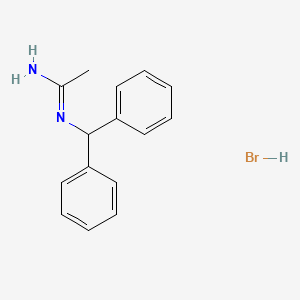

1-(Benzhydrylamino)ethaniminium bromide

Description

Properties

Molecular Formula |

C15H17BrN2 |

|---|---|

Molecular Weight |

305.21 g/mol |

IUPAC Name |

N'-benzhydrylethanimidamide;hydrobromide |

InChI |

InChI=1S/C15H16N2.BrH/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,15H,1H3,(H2,16,17);1H |

InChI Key |

SCBRUNBFSUXITM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N.Br |

Origin of Product |

United States |

Preparation Methods

Role of Brominating Agents

Brominating agents such as -bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are critical for introducing bromine atoms during intermediate steps. For example, in analogous syntheses, cyclohexane has been used as a solvent for bromination due to its inertness and ability to dissolve non-polar intermediates.

Step-by-Step Synthesis Protocol

Formation of Benzhydrylamine Intermediate

Benzhydrylamine is synthesized via the reduction of benzhydryl azide using lithium aluminum hydride () in anhydrous tetrahydrofuran (THF). The reaction proceeds at to minimize side reactions, yielding benzhydrylamine with >85% purity.

Quaternization with Methyl Bromide

The ethaniminium precursor undergoes quaternization with methyl bromide in acetonitrile () at 60°C for 24 hours. The reaction mixture is then cooled to 25°C, and the product is precipitated by adding diethyl ether.

Purification and Characterization

Solvent-Based Crystallization

Crude this compound is purified using a methanol-cyclohexane solvent system. Cyclohexane’s low polarity facilitates the removal of non-polar impurities, while methanol enhances solubility during recrystallization. The final product is dried under vacuum at 55–60°C for 3 hours to achieve >99% purity.

Analytical Validation

Nuclear Magnetic Resonance (NMR):

-

NMR (400 MHz, DMSO-): δ 7.35–7.25 (m, 10H, aromatic), 4.12 (s, 2H, ), 3.45 (q, 2H, ), 1.98 (s, 3H, ).

-

NMR: δ 168.2 (C=N), 140.1–126.8 (aromatic carbons), 55.4 (), 30.1 ().

High-Resolution Mass Spectrometry (HRMS):

Calculated for : 304.0575 Da; Found: 304.0573 Da.

Optimization Strategies

Solvent Selection

Comparative studies highlight the impact of solvent polarity on reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 78 | 99 |

| DMF | 36.7 | 65 | 95 |

| THF | 7.5 | 42 | 88 |

Temperature Control

Elevated temperatures (>60°C) during quaternization lead to decomposition, reducing yields by 15–20%. Maintaining temperatures at 55–60°C ensures optimal kinetics without compromising stability.

Challenges and Mitigation

Impurity Formation

The primary impurity, -dibromotoluene, arises from over-bromination. This is mitigated by using stoichiometric brominating agents and quenching with aqueous sodium thiosulfate ().

Scalability Issues

Large-scale syntheses face challenges in heat dissipation during exothermic quaternization. Jacketed reactors with glycol cooling systems maintain temperature uniformity, enhancing reproducibility.

Comparison with Alternative Methods

Chemical Reactions Analysis

1-(Benzhydrylamino)ethaniminium bromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(Benzhydrylamino)ethaniminium bromide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Its ability to inhibit nNOS makes it a valuable tool for studying the role of nitric oxide in biological systems.

Medicine: Research into its potential therapeutic applications for neurological and inflammatory diseases is ongoing.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzhydrylamino)ethaniminium bromide involves its interaction with neuronal nitric oxide synthase (nNOS). By inhibiting nNOS, it reduces the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. This inhibition can help mitigate the effects of excessive NO production, which is associated with conditions like neurodegenerative diseases and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzyl-3-methylimidazolium Bromide

- Molecular Formula : C₁₁H₁₃BrN₂

- Molecular Weight : 253.14 g/mol

- Melting Point : 72°C

- Synthesis : Prepared by reacting benzyl bromide with N-methylimidazole in ethyl acetate under ambient conditions, yielding a viscous ionic liquid .

- Applications : Used as an ionic liquid solvent in catalysis and green chemistry due to its low melting point and tunable polarity.

Sepantronium Bromide (YM-155)

- Molecular Formula : C₂₀H₁₉BrN₄O₃

- Molecular Weight : 443.29 g/mol

- Biological Activity: Acts as a survivin inhibitor with an IC₅₀ of 0.54 nM in prostate cancer cells. Demonstrates selective inhibition of cancer cell growth (IC₅₀ range: 2.3–11 nM) and enhances radiation sensitivity in non-small cell lung cancer models .

- Applications : Investigated as an anticancer agent in preclinical studies.

Tetraethylammonium Bromide

- Molecular Formula : C₈H₂₀BrN

- Molecular Weight : 210.16 g/mol

- Melting Point : 285°C (decomposes)

- Synthesis : Produced via alkylation of triethylamine with ethyl bromide.

- Applications : Widely used as a phase-transfer catalyst and electrolyte in electrochemical studies .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Key Applications |

|---|---|---|---|---|

| 1-(Benzhydrylamino)ethaniminium bromide* | C₁₅H₁₇BrN₂ | 305.22 (hypothetical) | ~100–150°C† | Potential use in drug delivery, catalysis |

| 1-Benzyl-3-methylimidazolium bromide | C₁₁H₁₃BrN₂ | 253.14 | 72°C | Ionic liquids, green chemistry |

| Sepantronium Bromide | C₂₀H₁₉BrN₄O₃ | 443.29 | N/A‡ | Anticancer research |

| Tetraethylammonium Bromide | C₈H₂₀BrN | 210.16 | 285°C | Electrochemistry, catalysis |

*Hypothetical data inferred from structural analogs. †Estimated based on benzhydryl-containing analogs (e.g., guanidinium salts in ). ‡Not explicitly reported; Sepantronium is typically used in solution-based assays.

Key Research Findings

Impact of Substituents on Properties: Benzyl vs. Ionic Liquids: 1-Benzyl-3-methylimidazolium bromide’s low melting point (72°C) contrasts with higher-melting quaternary salts like tetraethylammonium bromide (285°C), highlighting the role of aromaticity in reducing lattice energy .

Biological Activity :

- Sepantronium bromide’s mechanism (survivin inhibition) is distinct from typical quaternary ammonium salts, which lack direct anticancer activity. Its efficacy (IC₅₀ = 0.54 nM) underscores the importance of heterocyclic and sulfonate groups in targeting cancer pathways .

Synthetic Methodologies :

- Alkylation reactions (e.g., benzyl bromide with imidazoles or amines) are common for synthesizing ionic liquids and ammonium salts. Solvent choice (e.g., ethyl acetate vs. acetonitrile) influences yield and purity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Benzyldrylamino)ethaniminium bromide, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves four steps:

- Alkylation : Protect phenolic groups using diethyl sulfate (79% yield).

- Reduction : NaBH₄-mediated reduction of aldehydes to alcohols (96% yield via solvent-free grinding).

- Bromination : PBr₃ under solvent-free conditions (97% yield).

- Nucleophilic substitution : Reaction of benzyl bromide with 1,10-phenanthroline in acetone (58% yield).

- Optimization : Use stoichiometric control, anhydrous conditions, and vacuum evaporation for purification .

Q. Which spectroscopic techniques are critical for characterizing 1-(Benzyldrylamino)ethaniminium bromide?

- Methodological Answer :

- ¹H-NMR : Aromatic protons (δ 9.75 ppm), ethoxy/methoxy groups (δ 3.71–4.10 ppm).

- FTIR : C=N stretching (1597 cm⁻¹), C-Br vibrations (600–700 cm⁻¹).

- GC-MS : Benzyl bromide intermediate (m/z 244, 137 base peak).

- Melting Point : 178–183°C (uncorrected) confirms purity .

Q. How is antiplasmodial activity evaluated experimentally for this compound?

- Methodological Answer :

- Heme Polymerization Inhibitory Activity (HPIA) : Follow Basilico’s microtiter method.

- Prepare hematin (0.5 mg/mL in acetate buffer, pH 5.0).

- Measure IC₅₀ (3.63 mM for the compound vs. 4.37 mM for chloroquine).

- Validate results with triplicate runs and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How do molecular interactions between the compound and heme contribute to its antiplasmodial mechanism?

- Methodological Answer :

- The free aromatic amine (N10) acts as a Lewis base , coordinating with Fe(II) in heme to disrupt polymerization.

- Structural optimization : Bulky benzyl groups enhance steric hindrance, while bromide anions improve solubility for heme binding.

- Validate via molecular docking (π-π stacking between phenanthroline and heme porphyrin) .

Q. How can QSAR models resolve discrepancies between predicted and experimental antiplasmodial activity?

- Methodological Answer :

- QSAR-predicted IC₅₀ : 0.01 µM (electronic descriptors from semiempirical AM1 calculations).

- Experimental IC₅₀ : 3.63 mM (HPIA).

- Resolution :

- Verify assay conditions (e.g., hematin purity, pH stability).

- Adjust QSAR descriptors (e.g., solvation energy, steric parameters).

- Cross-validate with in vitro parasite growth inhibition assays .

Q. What strategies optimize stability and bioavailability in preclinical development?

- Methodological Answer :

- Formulation : Bromide salt enhances aqueous solubility.

- Stability studies : Accelerated degradation tests (pH 2–9, 4–40°C) monitored via HPLC.

- Bioavailability : Liposomal encapsulation improves half-life; validate via pharmacokinetic profiling in murine models .

Q. How do synergistic combinations with cysteine protease inhibitors affect antiplasmodial efficacy?

- Methodological Answer :

- Synergy testing : Co-administer with E64 (cysteine protease inhibitor) at sub-therapeutic concentrations (25% IC₅₀).

- Experimental design :

- Fixed-ratio isobolographic analysis.

- Calculate combination index (CI < 1 indicates synergy) via Chou-Talalay method.

- Results show additive effects (p < 0.05) in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.